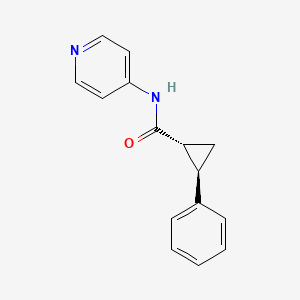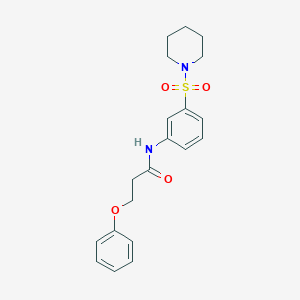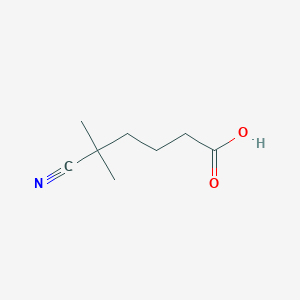![molecular formula C15H12N2O7 B7636745 1-O-methyl 3-O-[2-oxo-2-(1H-pyrrol-2-yl)ethyl] 5-nitrobenzene-1,3-dicarboxylate](/img/structure/B7636745.png)
1-O-methyl 3-O-[2-oxo-2-(1H-pyrrol-2-yl)ethyl] 5-nitrobenzene-1,3-dicarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-O-methyl 3-O-[2-oxo-2-(1H-pyrrol-2-yl)ethyl] 5-nitrobenzene-1,3-dicarboxylate is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicine. This compound is also known as 'PYR-41' and is a small molecule inhibitor of ubiquitin-activating enzyme E1 (UAE). PYR-41 has shown promising results in inhibiting the activity of UAE, which is involved in the ubiquitin-proteasome system (UPS) pathway, thereby leading to the degradation of proteins. The UPS pathway plays a crucial role in regulating the cellular processes, and its dysregulation has been linked to various diseases, including cancer.
作用机制
PYR-41 acts as a small molecule inhibitor of UAE, which is the first enzyme in the UPS pathway. The UPS pathway plays a crucial role in regulating the cellular processes by degrading proteins that are no longer required or are damaged. The inhibition of UAE by PYR-41 leads to the accumulation of ubiquitin-conjugated proteins, which triggers the UPR pathway, leading to cell death.
Biochemical and Physiological Effects:
PYR-41 has been shown to have significant biochemical and physiological effects. In cancer cells, PYR-41 inhibits the growth and induces cell death by triggering the UPR pathway. In addition, PYR-41 has been shown to inhibit the migration and invasion of cancer cells. In neurodegenerative diseases, PYR-41 has been shown to reduce the accumulation of misfolded proteins and improve neuronal survival.
实验室实验的优点和局限性
PYR-41 has several advantages for lab experiments, including its high potency and specificity for UAE inhibition. However, PYR-41 has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
未来方向
There are several future directions for the research of PYR-41. One potential direction is to investigate the combination of PYR-41 with other anticancer drugs to enhance its efficacy. Another direction is to study the potential applications of PYR-41 in other diseases, such as autoimmune diseases and infectious diseases. In addition, further studies are needed to optimize the synthesis method of PYR-41 and improve its solubility and toxicity profile.
合成方法
The synthesis of PYR-41 involves the reaction of 5-nitroisophthalic acid with methyl acetoacetate in the presence of sodium ethoxide to form 5-nitro-1,3-bis(acetoxy)methylbenzene-1,3-dicarboxylate. This intermediate is then reacted with 2-acetylpyrrole in the presence of sodium ethoxide to form 1-O-methyl 3-O-[2-oxo-2-(1H-pyrrol-2-yl)ethyl] 5-nitrobenzene-1,3-dicarboxylate. The overall yield of the synthesis process is around 25%.
科学研究应用
PYR-41 has been extensively studied for its potential applications in cancer treatment. The inhibition of UAE by PYR-41 leads to the accumulation of ubiquitin-conjugated proteins, which triggers the unfolded protein response (UPR) pathway, leading to cell death. PYR-41 has shown promising results in inhibiting the growth of various cancer cell lines, including breast, prostate, and colon cancer. In addition to cancer, PYR-41 has also been studied for its potential applications in neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
属性
IUPAC Name |
1-O-methyl 3-O-[2-oxo-2-(1H-pyrrol-2-yl)ethyl] 5-nitrobenzene-1,3-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O7/c1-23-14(19)9-5-10(7-11(6-9)17(21)22)15(20)24-8-13(18)12-3-2-4-16-12/h2-7,16H,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILUJXLSJPGCKQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)OCC(=O)C2=CC=CN2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[5-(azepane-1-carbonyl)-1H-pyrrol-3-yl]ethanone](/img/structure/B7636664.png)

![[1-(2-Chlorophenyl)-3-(4-methylphenyl)pyrazol-4-yl]-[4-(2-hydroxyethyl)piperazin-1-yl]methanone](/img/structure/B7636671.png)


![N-(5-methyl-1,2-oxazol-3-yl)-2-[[5-[(2-methylphenoxy)methyl]-1H-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B7636699.png)
![4-[(2-methoxyphenyl)-methylsulfamoyl]-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B7636704.png)
![[2-Oxo-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)amino]ethyl] 2-[(2-methylbenzoyl)amino]acetate](/img/structure/B7636706.png)



![(1S,2S)-N-[2-(3-chlorophenyl)ethyl]-2-phenylcyclopropane-1-carboxamide](/img/structure/B7636748.png)

![5-[[methyl(oxolan-3-ylmethyl)amino]methyl]-N-(4-methylphenyl)-1,3,4-thiadiazole-2-carboxamide](/img/structure/B7636758.png)